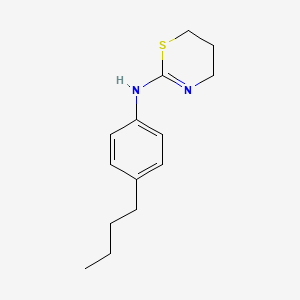

N-(4-butylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

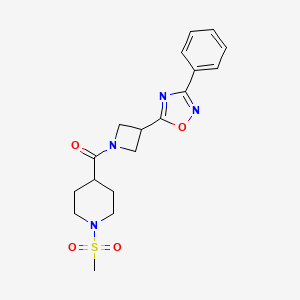

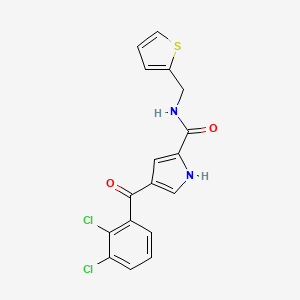

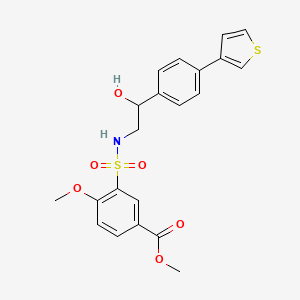

N-(4-butylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine, also known as NBP-TZA, is a novel compound that has been shown to have potential use in a variety of scientific research applications. It is a member of the thiazin family, a group of compounds that are known for their unique chemical and physical properties. The structure of NBP-TZA consists of a nitrogen atom bound to two butylphenyl groups and a five-membered thiazin ring. It was first synthesized in 2019 and has since been studied for its potential applications in scientific research.

Applications De Recherche Scientifique

Organic Electronics and Photodetectors

Compound X has been investigated for its charge carrier mobility in polymer composites. Specifically, poly(N,N′-bis-4-butylphenyl-N,N′-bisphenyl)benzidine (poly-TPD) composites containing compound X were developed. These materials exhibit balanced electron and hole mobilities, making them promising candidates for use in photodetectors . The sensitization by compound X enhances photoconductivity in both blue and red spectral ranges.

Perovskite Solar Cells (PSCs)

Poly-TPD, a member of the triphenylamine family, has demonstrated favorable performance in PSCs. Compound X, as part of poly-TPD-based interfacial passivation strategies, promotes efficiency and operational stability in perovskite solar cells with regular architectures .

Energy Transfer Properties

In hybrid thin films prepared via solution blending, compound X (poly-TPD) was combined with the laser dye Fluorol 7GA (F7GA). Researchers explored the optoelectronic properties and excitation energy transfer behavior in these films. Various weight ratios of F7GA were added to a fixed concentration of poly-TPD, revealing insights into energy transfer processes .

Organic Field-Effect Transistors (OFETs)

In the architecture of OFETs, poly-TPD (including compound X) has been studied for its hole mobility. It was found to exhibit a hole mobility of approximately 1 × 10^(-4) cm^2 V^(-1) s^(-1) . This property positions it as a potential material for use in OFETs.

Thin Film Devices

Thin films of high quality can be formed using poly-TPD (including compound X). These films exhibit excellent hole transport properties, contributing to monopolar electrical conductivity. Researchers have reported hole mobilities in the range of (1 ÷ 2) × 10^(-3) cm^2 V^(-1) s^(-1) . Such properties are valuable for various thin film electronic devices.

Propriétés

IUPAC Name |

N-(4-butylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2S/c1-2-3-5-12-6-8-13(9-7-12)16-14-15-10-4-11-17-14/h6-9H,2-5,10-11H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXOMUSMGYFLSLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC2=NCCCS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101323377 |

Source

|

| Record name | N-(4-butylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101323377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49673829 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

102389-13-9 |

Source

|

| Record name | N-(4-butylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101323377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-yl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B3018688.png)

![2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxoimidazol-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B3018693.png)

![4-{2-[1-(4-fluorobenzyl)-1H-indol-3-yl]ethyl}-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B3018696.png)

![5-amino-N-(2-bromophenyl)-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3018700.png)

![ethyl 3-(8-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B3018703.png)